molecular formula C35H56N8O9S B15141699 (|A-Ala8)-Neurokinin A (4-10)

(|A-Ala8)-Neurokinin A (4-10)

Cat. No.: B15141699
M. Wt: 764.9 g/mol
InChI Key: AEABSNNHNNJKEX-MHJMHAFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(|A-Ala8)-Neurokinin A (4-10) is a peptide fragment derived from the larger neurokinin A, which is part of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (|A-Ala8)-Neurokinin A (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of (|A-Ala8)-Neurokinin A (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.

Chemical Reactions Analysis

Types of Reactions

(|A-Ala8)-Neurokinin A (4-10) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

(|A-Ala8)-Neurokinin A (4-10) has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and its effects on various biological processes.

    Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

(|A-Ala8)-Neurokinin A (4-10) exerts its effects by binding to neurokinin receptors, particularly the neurokinin 2 receptor. This binding activates intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions. These messengers then mediate various physiological responses, including smooth muscle contraction and modulation of pain signals.

Comparison with Similar Compounds

Similar Compounds

    Neurokinin A: The parent peptide from which (|A-Ala8)-Neurokinin A (4-10) is derived.

    Substance P: Another member of the tachykinin family with similar biological activities.

    Neurokinin B: Shares structural similarities and functions with neurokinin A.

Uniqueness

(|A-Ala8)-Neurokinin A (4-10) is unique due to its specific sequence and the presence of the alanine substitution at position 8. This modification can alter its binding affinity and activity compared to other tachykinins, making it a valuable tool for studying receptor interactions and developing targeted therapies.

Properties

Molecular Formula

C35H56N8O9S

Molecular Weight

764.9 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H56N8O9S/c1-19(2)16-25(33(50)41-24(30(37)47)13-15-53-6)40-27(44)12-14-38-35(52)29(20(3)4)43-34(51)26(17-22-10-8-7-9-11-22)42-31(48)21(5)39-32(49)23(36)18-28(45)46/h7-11,19-21,23-26,29H,12-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t21-,23-,24-,25-,26-,29-/m0/s1

InChI Key

AEABSNNHNNJKEX-MHJMHAFUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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